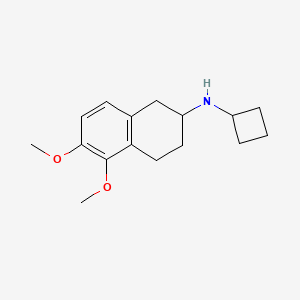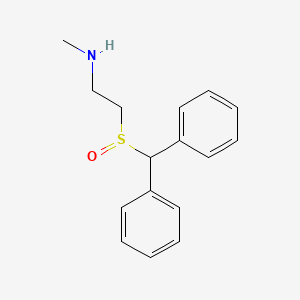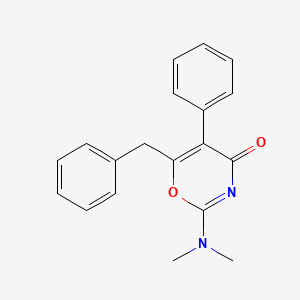
N-Cyclobutyl-5,6-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyclobutyl-5,6-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine is a synthetic organic compound that belongs to the class of tetrahydronaphthalenes This compound is characterized by the presence of a cyclobutyl group attached to the nitrogen atom and two methoxy groups on the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclobutyl-5,6-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine typically involves multiple steps. One common approach is the cyclization of a suitable precursor, followed by functional group modifications. For instance, starting from a naphthalene derivative, the introduction of methoxy groups can be achieved through methylation reactions using reagents like methyl iodide in the presence of a base. The cyclobutyl group can be introduced via a cyclization reaction involving a suitable cyclobutane precursor.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: N-Cyclobutyl-5,6-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
N-Cyclobutyl-5,6-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism by which N-Cyclobutyl-5,6-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
N-Cyclobutyl-5,6-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine can be compared with other similar compounds, such as:
N-Cyclobutyl-1,2,3,4-tetrahydronaphthalen-2-amine: Lacks the methoxy groups, leading to different chemical and biological properties.
5,6-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine: Lacks the cyclobutyl group, affecting its reactivity and interactions.
N-Cyclobutyl-5,6-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine: Variation in the position of the amine group, leading to different binding affinities and activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Propiedades
Número CAS |
90060-26-7 |
|---|---|
Fórmula molecular |
C16H23NO2 |
Peso molecular |
261.36 g/mol |
Nombre IUPAC |
N-cyclobutyl-5,6-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C16H23NO2/c1-18-15-9-6-11-10-13(17-12-4-3-5-12)7-8-14(11)16(15)19-2/h6,9,12-13,17H,3-5,7-8,10H2,1-2H3 |
Clave InChI |
OCCZPELXZZZDEJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C(CC(CC2)NC3CCC3)C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[3-(2-Methoxyethyl)-6-methylhept-5-EN-2-ylidene]hydroxylamine](/img/structure/B14381113.png)


![3-[Ethoxy(diethyl)silyl]propane-1-thiol](/img/structure/B14381126.png)


![8-Methoxy-7-methylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14381153.png)


![[4-(Benzenesulfonyl)butoxy]benzene](/img/structure/B14381175.png)
